ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
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Overview
Description
A 62095 is a biochemical.
Scientific Research Applications
Antimitotic Agents and Cancer Research
Research has demonstrated that derivatives of this compound, specifically chiral isomers, exhibit significant activity in various biological systems. These compounds have been explored as potential antimitotic agents, showing promise in cancer research. For instance, both S- and R-isomers of certain derivatives have shown biological activity, with the S-isomer being more potent (Temple & Rener, 1992). Additionally, the impact of different structural alterations on the biological activity of these compounds has been a key area of investigation, providing insights into their potential therapeutic applications in oncology (Temple & Rener, 1992).
Biological Effects and Structure-Activity Relationship
The alterations at specific positions of the pyrazine ring of these compounds have shown to significantly affect their cytotoxicity and mitotic inhibition properties. This line of research is crucial for understanding the structure-activity relationship and optimizing these compounds for better therapeutic efficacy (Temple et al., 1991).
Enzymatic Reduction Studies
Another interesting application involves the enzymatic reduction of related compounds using Saccharomyces cerevisiae. This process has yielded products with high enantiomeric purity, which is important for the development of chiral pharmaceuticals (Zarevúcká et al., 2003).
Antimicrobial Activity
Apart from cancer research, some derivatives of this compound have shown promising antimicrobial properties. This broadens the potential applications of these compounds in addressing microbial infections (Mruthyunjayaswamy & Basavarajaiah, 2009).
Inhibitory Effects on Cholinesterases
Recent studies have also highlighted the potential of certain sulfonamide-based carbamates, related to this compound, as selective inhibitors of butyrylcholinesterase. This opens up possibilities for their use in treating conditions like Alzheimer's disease (Magar et al., 2021).
properties
CAS RN |
144499-88-7 |
---|---|
Product Name |
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Molecular Formula |
C28H53N3O6 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H53N3O6/c1-8-37-28(36)30-23(15-18(4)5)27(35)31-26(34)22(14-17(2)3)29-21(25(33)24(32)19(6)7)16-20-12-10-9-11-13-20/h17-25,29,32-33H,8-16H2,1-7H3,(H,30,36)(H,31,34,35)/t21-,22+,23-,24-,25?/m0/s1 |
InChI Key |
NXCZTAMFYDJFJT-WIPJLNJESA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@@H](CC(C)C)N[C@@H](CC1CCCCC1)C([C@H](C(C)C)O)O |
SMILES |
CCOC(=O)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(CC1CCCCC1)C(C(C(C)C)O)O |
Canonical SMILES |
CCOC(=O)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(CC1CCCCC1)C(C(C(C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 62095 A-62095 A62095 ethoxycarbonyl-leucyl-leucyl-(Cha aminodiol) Etoc-Leu-Leu-(Cha aminodiol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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